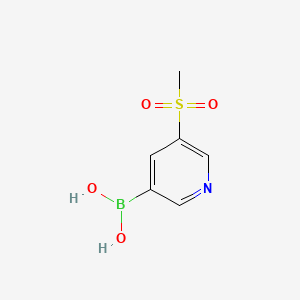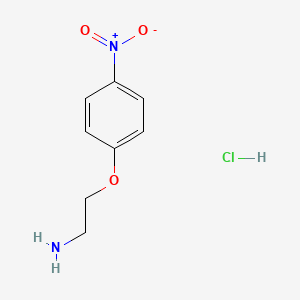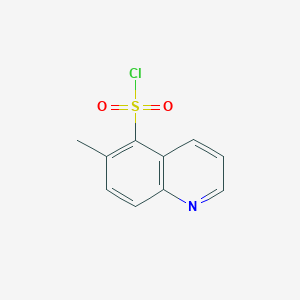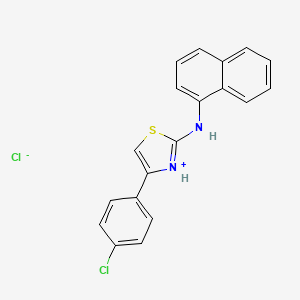
5-(Methylsulphonyl)pyridine-3-boronic acid
Descripción general
Descripción
5-(Methylsulphonyl)pyridine-3-boronic acid (MSPB) is an organoboron compound that has been widely studied due to its potential applications in organic synthesis and medicinal chemistry. It is a highly versatile compound that has been used in a variety of reactions and processes. In addition to its synthetic applications, MSPB has also been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
5-(Methylsulphonyl)pyridine-3-boronic acid and its derivatives play a critical role in the selective synthesis of complex molecular structures. For example, it has been utilized in the one-pot synthesis of trisubstituted pyridines and cyclohexenone derivatives, leveraging its reactivity in nucleophilic displacement reactions to facilitate the formation of diverse pyridine libraries. This reactivity underpins strategies for synthesizing novel halopyridinylboronic acids and esters, which are valuable intermediates in Suzuki cross-coupling reactions, a pivotal methodology in modern synthetic organic chemistry (Bouillon et al., 2003).
Development of Chemosensors
The compound's boronic acid group exhibits a strong affinity for diols, making it an excellent candidate for the development of chemosensors. These sensors are designed to detect biologically active substances, which is crucial for disease diagnosis and treatment. The interaction between boronic acid and cis-1,2- or 1,3-diols forms cyclic esters, enabling the construction of fluorescent sensors for probing carbohydrates and other bioactive substances. Recent advancements include the creation of sensors for monosaccharides, offering higher sensitivity and selectivity than previous generations. Such sensors have applications ranging from clinical diagnostics to the detection of key ingredients in Chinese herbal medicine (Wang et al., 2019).
Materials for Electronic Devices
Moreover, derivatives of this compound are investigated for their luminescent properties, which are significant for the development of materials for electronic devices. These compounds have been synthesized and analyzed for their potential use in electroluminescent devices, displaying bright blue luminescence both in solution and in solid state. Such materials are pivotal for the fabrication of white and blue electroluminescent devices, highlighting their importance in the field of material science and electronic engineering (Zhang et al., 2006).
Mecanismo De Acción
As for the environmental factors, the stability and efficacy of boronic acids like “5-(Methylsulphonyl)pyridine-3-boronic acid” can be influenced by factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended that this compound be stored in an inert atmosphere at a temperature between 2-8°C .
Análisis Bioquímico
Biochemical Properties
5-(Methylsulphonyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The boronic acid group in this compound can interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition . Additionally, this compound can form complexes with transition metals, which can further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential therapeutic applications. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways involved in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been reported to impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the formation of reversible covalent bonds with nucleophilic residues in the active sites of enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can bind to metal ions, which can further influence its biochemical activity . The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under ambient conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biochemical activities, which can impact the overall effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have also been observed, where the compound’s activity changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity . This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biochemical properties . The metabolic flux and levels of specific metabolites can be affected by the presence of this compound, which can further influence cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity . This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
(5-methylsulfonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c1-13(11,12)6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNPQDXWDCWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657189 | |
| Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-01-8 | |
| Record name | B-[5-(Methylsulfonyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methanesulfonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methylsulphonyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)

![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)





![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)
